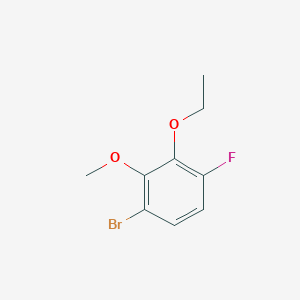
1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, ethoxy, fluoro, and methoxy groups . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been used as a reagent in drug discovery, as it is capable of forming a variety of functional groups. Additionally, this compound has been studied for its potential use in the synthesis of biologically active compounds, such as antibiotics and antifungals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene is not well understood. However, it is known that the compound can react with various functional groups, such as alcohols, amines, and carboxylic acids. This reaction allows for the formation of various functional groups, which can then be used in the synthesis of various compounds. Additionally, this compound can act as a catalyst for a variety of reactions, allowing for the synthesis of compounds that would not be possible without the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can act as a reagent in the synthesis of biologically active compounds, such as antibiotics and antifungals. Additionally, this compound has been studied for its potential use in the synthesis of polymers, which can be used in a variety of applications, such as drug delivery systems.
Advantages and Limitations for Lab Experiments
The use of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene in laboratory experiments has a number of advantages. This compound is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound can be toxic in high concentrations, and should be handled with care. Additionally, this compound is a relatively reactive compound, and should not be used in reactions that involve high temperatures or pressures.
Future Directions
The potential applications of 1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene are still being explored. Future research could focus on the synthesis of new compounds using this compound as a reagent, as well as the development of new drug delivery systems using polymers synthesized with this compound. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential use in the synthesis of biologically active compounds. Finally, future research could focus on the development of new methods of synthesis for this compound, as well as the optimization of existing methods.
Synthesis Methods
1-Bromo-3-ethoxy-4-fluoro-2-methoxybenzene can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol with an alkyl halide in the presence of a base. In this method, the alcohol and alkyl halide react to form an ether, which is then converted to this compound. Other methods of synthesis include the Kolbe-Schmitt reaction, the Suzuki coupling reaction, and the Wittig reaction.
properties
IUPAC Name |
1-bromo-3-ethoxy-4-fluoro-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2/c1-3-13-9-7(11)5-4-6(10)8(9)12-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYKSVFOPJQUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)
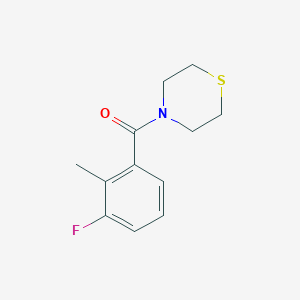
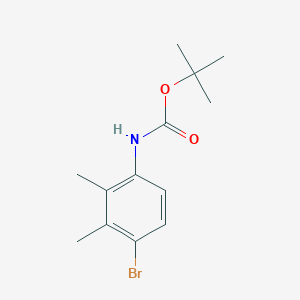
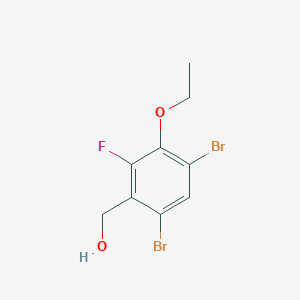
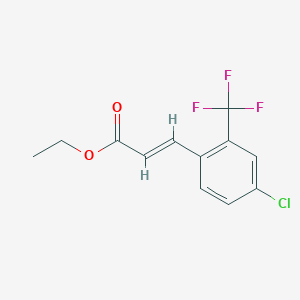
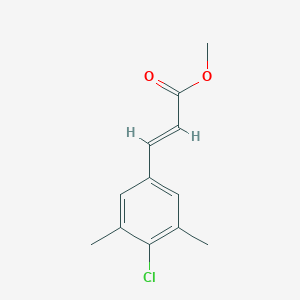

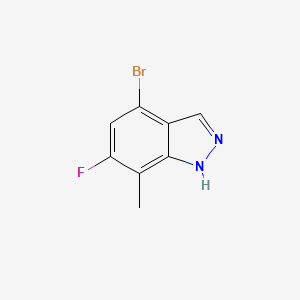

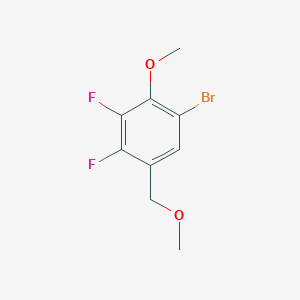

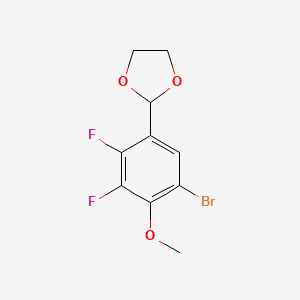
![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)